

# Head-to-Head Comparison: Nirmatrelvir and Ensitrelvir for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Nirmatrelvir |           |
| Cat. No.:            | B3392351     | Get Quote |

In the landscape of direct-acting oral antivirals against SARS-CoV-2, two prominent players have emerged: **Nirmatrelvir** (a key component of Paxlovid) and Ensitrelvir. Both drugs target the main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme for viral replication. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## **Mechanism of Action**

Both **Nirmatrelvir** and Ensitrelvir are inhibitors of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, which are essential for the virus's replication machinery. By inhibiting Mpro, these drugs prevent the virus from completing its life cycle.

**Nirmatrelvir** is a peptidometic, reversible, covalent inhibitor that targets the catalytic cysteine (Cys145) residue in the Mpro active site. It is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the metabolism of **Nirmatrelvir**, thereby increasing its plasma concentration and therapeutic efficacy.

Ensitrelvir, on the other hand, is a non-peptidic, non-covalent inhibitor of Mpro. It was developed to have a high affinity for the Mpro active site without the need for a pharmacokinetic booster like ritonavir. This difference in formulation has implications for potential drug-drug interactions.





Click to download full resolution via product page

Mechanism of Action of 3CL Protease Inhibitors.

## **In Vitro Efficacy**

The in vitro efficacy of antiviral compounds is typically measured by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), and the inhibitor constant (Ki). A lower value indicates greater potency. Both **Nirmatrelvir** and Ensitrelvir have demonstrated potent in vitro activity against a range of SARS-CoV-2 variants.



| Parameter | Nirmatrelvir                     | Ensitrelvir                      | SARS-CoV-<br>2 Variant                                                            | Cell Line     | Reference |
|-----------|----------------------------------|----------------------------------|-----------------------------------------------------------------------------------|---------------|-----------|
| IC50      | 0.0158 ±<br>0.0105 μM            | Not Reported                     | JN.1                                                                              | Not Specified | [1]       |
| IC50      | 0.060 ± 0.011<br>μΜ              | Not Reported                     | LB.1                                                                              | Not Specified | [1]       |
| IC50      | 0.090 ± 0.051<br>μΜ              | Not Reported                     | KP.3.1.1                                                                          | Not Specified | [1]       |
| IC50      | 0.0301 ±<br>0.0114 μM            | Not Reported                     | WA1/2020                                                                          | Not Specified | [1]       |
| EC50      | Not Reported                     | 0.22–0.52 μM                     | Omicron (BA.1.1, BA.2, BA.2.75, BA.4, BA.5, BQ.1.1, XBB.1, XE), Mu, Lambda, Theta | VeroE6T       | [2]       |
| EC90      | 32.9 ± 2.9 nM                    | 51.4 ± 18.2<br>nM                | Delta                                                                             | MucilAir™     | [3][4]    |
| EC90      | Comparable<br>to<br>Nirmatrelvir | Comparable<br>to<br>Nirmatrelvir | Omicron<br>BA.1                                                                   | MucilAir™     | [3]       |

# **In Vivo Efficacy**

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. Both mice and Syrian hamsters have been used to model SARS-CoV-2 infection.

### **Mouse Models**







In K18-hACE2 transgenic mice, which express the human ACE2 receptor, **Nirmatrelvir** treatment (1000 mg/kg, twice daily) starting 12 hours post-infection resulted in significant reductions in lung viral load for various Omicron subvariants, with a more pronounced effect compared to the ancestral WA1/2020 strain.[1][5][6][7] Specifically, a 4.267 log PFU reduction was observed for JN.1, compared to a 1.413 log PFU reduction for WA1/2020.[5]

A direct comparison in a mouse-adapted SARS-CoV-2 (MA-P10 strain) model showed that Ensitrelvir at 32 mg/kg had greater antiviral activity in the lungs than **Nirmatrelvir** at 1000 mg/kg.[3][4]

### **Hamster Models**

In Syrian hamsters infected with the Omicron BA.2 variant, Ensitrelvir (12.5 and 50 mg/kg) and Nirmatrelvir (250 and 750/250 mg/kg) both improved body-weight loss.[3] At 4 days post-infection, both drugs showed antiviral activity in the lungs.[3] Notably, Ensitrelvir at both doses demonstrated greater antiviral activity in the nasal turbinates compared to Nirmatrelvir.[3] Another study using a hamster aerosol transmission model showed that Ensitrelvir could suppress virus shedding in infected hamsters and protect uninfected hamsters from aerosol transmission in a dose-dependent manner.[8]



| Animal<br>Model    | Drug         | Dosage                    | SARS-CoV-<br>2 Variant                                           | Key Findings                                                                                                  | Reference    |
|--------------------|--------------|---------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|--------------|
| K18-hACE2<br>Mice  | Nirmatrelvir | 1000 mg/kg,<br>BID        | Omicron<br>subvariants<br>(JN.1, LB.1,<br>KP.3.1.1),<br>WA1/2020 | Significant reduction in lung viral titers; greater efficacy against Omicron subvariants.                     | [1][5][6][7] |
| BALB/cAJcI<br>Mice | Ensitrelvir  | 16 and 32<br>mg/kg        | Mouse-<br>adapted (MA-<br>P10)                                   | 32 mg/kg Ensitrelvir showed greater lung viral load reduction than 1000 mg/kg Nirmatrelvir.                   | [3][4]       |
| BALB/cAJcl<br>Mice | Nirmatrelvir | 1000 mg/kg                | Mouse-<br>adapted (MA-<br>P10)                                   | Reduced lung<br>viral load.                                                                                   | [3][4]       |
| Syrian<br>Hamsters | Ensitrelvir  | 12.5 and 50<br>mg/kg, BID | Omicron<br>BA.2                                                  | Improved body weight; reduced viral load in lungs and nasal turbinates; greater activity in nasal turbinates. | [3]          |



| Syrian<br>Hamsters | Nirmatrelvir | 250 and<br>750/250<br>mg/kg, BID | Omicron<br>BA.2 | Improved<br>body weight;<br>reduced viral<br>load in lungs.   | [3] |
|--------------------|--------------|----------------------------------|-----------------|---------------------------------------------------------------|-----|
| Syrian<br>Hamsters | Ensitrelvir  | 750 mg/kg                        | Not specified   | Suppressed virus shedding and prevented aerosol transmission. | [8] |

# **Clinical Efficacy and Safety**

A head-to-head, open-label, randomized controlled trial directly compared the antiviral effects of Ensitrelvir and ritonavir-boosted **Nirmatrelvir** in low-risk adult outpatients with early symptomatic COVID-19.[9][10][11]

| Parameter                         | Nirmatrelvir/ritonavir         | Ensitrelvir | Reference   |
|-----------------------------------|--------------------------------|-------------|-------------|
| Viral Clearance Half-<br>life     | 5.2 hours                      | 5.9 hours   | [9][10]     |
| Viral Clearance vs. No<br>Drug    | 116% faster                    | 82% faster  | [12]        |
| Viral Clearance<br>(Head-to-Head) | 16% faster than<br>Ensitrelvir | -           | [9][10][12] |
| Viral Rebound                     | 7% (15/207)                    | 5% (10/202) | [9][10]     |
| Symptom Resolution vs. No Drug    | 38% faster                     | 32% faster  | [12]        |

## **Safety and Tolerability**

Both drugs are generally well-tolerated. Common adverse events for **Nirmatrelvir**/ritonavir include dysgeusia (altered taste), diarrhea, and nausea.[13][14] For Ensitrelvir, commonly reported adverse events include a transient decrease in high-density lipoprotein and an



increase in blood triglycerides.[15][16] In the head-to-head trial, Ensitrelvir was noted to not cause dysgeusia.[9][10]

| Adverse Event              | Nirmatrelvir/ritonavir           | Ensitrelvir                            | Reference   |
|----------------------------|----------------------------------|----------------------------------------|-------------|
| Dysgeusia                  | Commonly reported (up to 17.55%) | Not reported in head-<br>to-head trial | [9][10][13] |
| Diarrhea                   | Commonly reported (up to 8.80%)  | Reported                               | [13][15]    |
| Nausea                     | Reported                         | Reported                               | [13][15]    |
| Decreased HDL              | Not a primary reported<br>AE     | Commonly reported                      | [15][16]    |
| Increased<br>Triglycerides | Not a primary reported<br>AE     | Commonly reported                      | [16]        |

## **Pharmacokinetics**

| Parameter                 | Nirmatrelvir (with Ritonavir)                              | Ensitrelvir     | Reference |
|---------------------------|------------------------------------------------------------|-----------------|-----------|
| Booster Required          | Yes (Ritonavir)                                            | No              | [17][18]  |
| Dosing                    | Twice daily                                                | Once daily      | [16]      |
| Drug-Drug<br>Interactions | Higher potential due<br>to Ritonavir (CYP3A4<br>inhibitor) | Lower potential | [17][18]  |

# Experimental Protocols In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.





Click to download full resolution via product page

Workflow for an in vitro Mpro enzymatic inhibition assay.



#### **Detailed Steps:**

- Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Dilute recombinant Mpro and FRET substrate to a 2X working concentration in the assay buffer. Prepare serial dilutions of the test inhibitor.[19]
- Assay Setup: In a 96-well plate, add the serially diluted inhibitor. Add the 2X Mpro solution to each well and pre-incubate for approximately 30 minutes at room temperature to allow for inhibitor binding.[19]
- Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the 2X FRET substrate solution. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 30-60 minutes.[19]
- Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic reads.
   Determine the percentage of inhibition for each inhibitor concentration relative to no-inhibitor controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[19]

# Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay determines the concentration of an inhibitor required to protect cells from virusinduced cell death.

#### **Detailed Steps:**

- Cell Seeding: Seed a susceptible cell line (e.g., VeroE6) into 96-well plates and incubate overnight.[20]
- Compound Addition and Infection: Add serial dilutions of the test compound to the cells.
   Subsequently, infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.002.[20] Include virus control (cells with virus, no compound) and cell control (cells without virus or compound) wells.
- Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[20]



- Quantification of Cell Viability: Assess cell viability using methods such as staining with crystal violet or measuring cellular ATP levels (e.g., CellTiter-Glo).[20][21]
- Data Analysis: The percentage of CPE inhibition is calculated relative to the controls. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

## In Vivo Antiviral Efficacy Testing in Animal Models

This generalized workflow outlines the key steps for evaluating the efficacy of antiviral compounds in animal models of SARS-CoV-2 infection.





Click to download full resolution via product page

Workflow for in vivo antiviral efficacy testing.

**Detailed Steps:** 



- Animal Model and Infection: Utilize a relevant animal model, such as K18-hACE2 transgenic mice or Syrian hamsters.[3][5] Inoculate the animals intranasally with a specific strain and titer of SARS-CoV-2.[3][5]
- Treatment: Randomize animals into treatment groups (vehicle control, **Nirmatrelvir**, Ensitrelvir). Administer the drugs according to a defined prophylactic or therapeutic regimen, dosage, and route (e.g., oral gavage).[3][5]
- Monitoring and Endpoints: Monitor the animals daily for clinical signs of disease, including body weight changes.[3][5] At a predetermined endpoint (e.g., day 4 post-infection), euthanize the animals and collect tissues (lungs, nasal turbinates) for analysis.[3][5]
- Analysis: Quantify viral load in the tissues using methods such as quantitative polymerase chain reaction (qPCR) or a 50% tissue culture infectious dose (TCID50) assay.[3] Assess lung pathology through histopathological examination and scoring. Analyze inflammatory markers by measuring cytokine and chemokine levels.[5]
- Statistical Analysis: Compare the outcomes between the treatment and control groups to determine the statistical significance of any observed antiviral effects.

## Conclusion

Both **Nirmatrelvir** and Ensitrelvir are potent inhibitors of the SARS-CoV-2 main protease with demonstrated in vitro and in vivo efficacy. **Nirmatrelvir**, as part of the Paxlovid regimen, has shown strong clinical efficacy but requires co-administration with ritonavir, which increases the potential for drug-drug interactions. Ensitrelvir offers the advantage of once-daily dosing without a pharmacokinetic booster, potentially reducing the risk of such interactions. Head-to-head clinical data suggest that while **Nirmatrelvir** may have a slightly faster viral clearance rate, both drugs significantly accelerate viral clearance compared to no treatment and are well-tolerated. The choice between these two antivirals in a clinical or research setting may depend on factors such as the patient's concomitant medications, dosing convenience, and specific viral variant of concern. Further direct comparative studies will continue to refine our understanding of the relative merits of these important therapeutic agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy comparison of 3CL protease inhibitors ensitrely and nirmatrely against SARS-CoV-2 in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. njmicrobe.org [njmicrobe.org]
- 6. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18hACE2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral 3CL protease inhibitor ensitrelyir suppressed SARS-CoV-2 shedding and infection in a hamster aerosol transmission model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Antiviral efficacy of oral ensitrelvir versus oral ritonavir-boosted nirmatrelvir in COVID-19 (PLATCOV): an open-label, phase 2, randomised, controlled, adaptive trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Adverse Events Associated with Nirmatrelvir/Ritonavir: A Pharmacovigilance Analysis Based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data mining of adverse drug event signals with Nirmatrelvir/Ritonavir from FAERS | PLOS One [journals.plos.org]
- 15. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]



- 17. tandfonline.com [tandfonline.com]
- 18. Differences in Treatment Patterns and Patient Characteristics Between COVID-19
   Patients Treated with Nirmatrelvir/Ritonavir and Ensitrelvir in Japan PMC
   [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. SARS-CoV-2 cytopathic effect (CPE) SARS-CoV-2 Assays NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CPE Inhibition Assay for Antiviral Research Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Nirmatrelvir and Ensitrelvir for SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3392351#head-to-head-comparison-of-nirmatrelvir-and-ensitrelvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com